molecular formula C16H17BrN2O B14038647 3-Bromo-N-(1-naphthyl)-1-piperidinecarboxamide CAS No. 101997-63-1

3-Bromo-N-(1-naphthyl)-1-piperidinecarboxamide

Cat. No.: B14038647
CAS No.: 101997-63-1
M. Wt: 333.22 g/mol
InChI Key: FDZWITNVDGBQOL-UHFFFAOYSA-N
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Description

3-Bromo-N-(1-naphthyl)-1-piperidinecarboxamide is an organic compound that features a bromine atom, a naphthyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(1-naphthyl)-1-piperidinecarboxamide typically involves the reaction of 1-naphthylamine with 3-bromopropionyl chloride to form an intermediate, which is then reacted with piperidine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(1-naphthyl)-1-piperidinecarboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-Bromo-N-(1-naphthyl)-1-piperidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-N-(1-naphthyl)-1-piperidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-(1-naphthyl)-1-piperidinecarboxamide is unique due to the presence of the piperidine ring, which can confer different chemical and biological properties compared to similar compounds

Properties

CAS No.

101997-63-1

Molecular Formula

C16H17BrN2O

Molecular Weight

333.22 g/mol

IUPAC Name

3-bromo-N-naphthalen-1-ylpiperidine-1-carboxamide

InChI

InChI=1S/C16H17BrN2O/c17-13-7-4-10-19(11-13)16(20)18-15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,18,20)

InChI Key

FDZWITNVDGBQOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC3=CC=CC=C32)Br

Origin of Product

United States

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